2-Chloro-4-fluoro-5-nitrobenzimidazole
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Overview
Description
2-Chloro-4-fluoro-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzimidazole typically involves the reaction of 2-chloro-4-fluoroaniline with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Substituted benzimidazole derivatives.
Reduction Reactions: Amino-substituted benzimidazole.
Oxidation Reactions: Oxidized benzimidazole derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzimidazole involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The presence of the nitro group allows it to undergo redox reactions, which can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzimidazole
- 4-Fluoro-5-nitrobenzimidazole
- 2-Chloro-4-fluorobenzimidazole
Uniqueness
2-Chloro-4-fluoro-5-nitrobenzimidazole is unique due to the presence of both chlorine and fluorine atoms along with the nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C7H3ClFN3O2 |
---|---|
Molecular Weight |
215.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClFN3O2/c8-7-10-3-1-2-4(12(13)14)5(9)6(3)11-7/h1-2H,(H,10,11) |
InChI Key |
UWGVAFIOMRDQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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